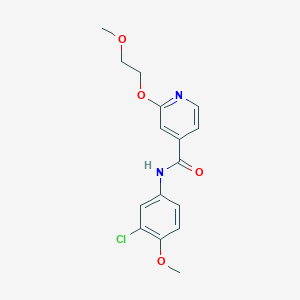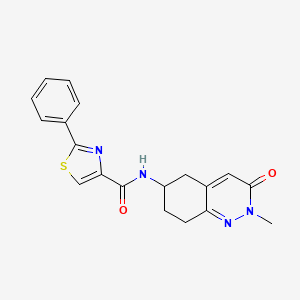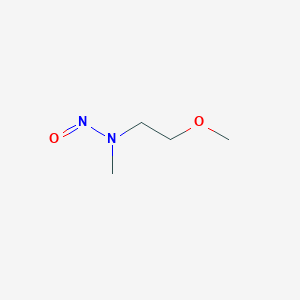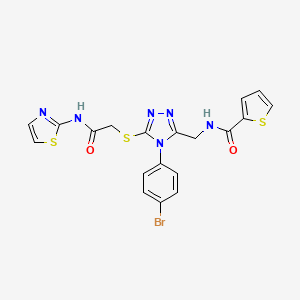![molecular formula C15H13N3OS B2819229 2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-98-6](/img/structure/B2819229.png)
2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . It is a part of a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of this compound involves the introduction of substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was achieved by the introduction of substituents into these positions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings . This structure is present in relevant drugs and has been studied extensively in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 354–357°C (decomp.) (DMSO) (mp 352–356°C 27), and a Rf value of 0.14 (CHCl3–MeOH, 25:1) .科学的研究の応用
Molecular Structure and Aromatic Delocalization
Research on similar compounds has provided insights into the molecular dimensions and aromatic delocalization within the pyrazole rings of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazines. These findings underscore the significance of the structural features that influence the chemical and physical properties of these molecules. The studies highlight the variability in the conformations adopted by the ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures, though pi-stacking interactions link pairs of molecules in certain derivatives (Insuasty et al., 2008).
Synthetic Accessibility via Cyclocondensation
The synthetic accessibility of pyridyl-substituted 1,3,5-triazines has been demonstrated through a one-step cyclocondensation process. This method utilizes 4H-pyrido[1,3]oxazin-4-ones with amidines, showcasing a broad applicability and efficiency in synthesizing a variety of triazine compounds. This approach is notable for its potential in various fields of application, highlighting the versatility and utility of triazine derivatives in organic synthesis (Le Falher et al., 2014).
Novel Synthesis Techniques
A novel approach for synthesizing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones has been described, involving a one-pot synthesis that highlights the potential for creating a library of pyridotriazines. These compounds are of interest as building blocks in medicinal chemistry, demonstrating the compound's relevance in drug discovery and development processes (Dagdag, 2022).
Fluorescent Organic Compounds
The synthesis of pyrido[1,2-b][1,2,4]triazines has been reported to yield compounds with considerable red light emission in the 650 nm range. This finding suggests applications in the development of new fluorescent materials for use in various scientific and technological fields (Darehkordi et al., 2018).
Biological Applications and BSA-Binding Studies
Research on sulfonated zinc-triazine complexes with a pyridyl triazine core has explored their water solubility and potential for biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, indicating the potential for these complexes to facilitate serum distribution via albumins, suggesting applications in biochemistry and pharmacology (Abeydeera et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOYVQSSBVZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)






![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)
![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)
![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)
